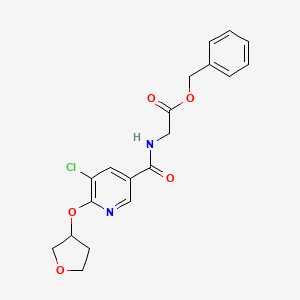

![molecular formula C20H13F5N2O2 B2450288 N-(2,4-difluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide CAS No. 338781-71-8](/img/structure/B2450288.png)

N-(2,4-difluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

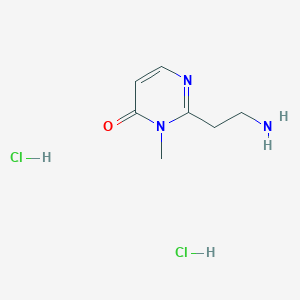

This compound is a derivative of diflufenican , which is a herbicide . It has the molecular formula C19H11F5N2O2 . The compound contains a pyridine ring, which is a ring-shaped carbon-containing structure . It also contains three fluorine atoms and a methyl group .

Synthesis Analysis

The synthesis of this compound and its intermediates involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, three fluorine atoms, and a methyl group . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving this compound are typically related to its use as a herbicide . The presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a carbon-containing pyridine . These elements are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用

Herbicide Application

This compound, also known as Diflufenican, is a synthetic chemical belonging to the group carboxamide . It acts as a residual and foliar herbicide that can be applied pre-emergence and post-emergence . It is used to specifically control some broad-leaved weeds, like Stellaria media (Chickweed), Veronica Spp (Speedwell), Viola spp, Geranium spp (Cranesbill), and Laminum spp (Dead nettles) .

Inhibition of Carotenoid Biosynthesis

The mode of action of Diflufenican is a bleaching action, due to the inhibition of carotenoid biosynthesis . This prevents photosynthesis and leads to plant death .

Crop Protection

Diflufenican is used in crop protection for Lupins, plantations, rye, triticale, winter barley, and winter wheat . It is effective against broadleaf weeds: Stellaria media, Veronica spp., Viola spp., Laminum spp .

Formulation with Other Herbicides

Diflufenican is often formulated with other herbicides for enhanced weed control . Some of these include Pyrazosulfuron-ethyl, Flufenacet, Oxyfluorfen, MCPA ETHYL HEXYL ESTER, lodosulfuron-methyl sodium, isoproturon, BROMOXYNIL OCTANOATE, pendimethalin, mecoprop-P, chlorotoluron, bromoxynil and ioxynil sodium, flufenacet, flurtamone, iodosulfuron Methyl sodium, glyphosate, oxadiazon, isoproturon, mcpa, mesosulfuron-methyl, isoproturon, mesosulforon-methyl 9 + iodosulfuron-methyl-sodium+ mefenpyr, ioxynil sodium + isoproturon .

Chemical Research

The unique structure of this compound provides opportunities for studying various chemical reactions. It can be used to explore new possibilities in drug discovery.

Environmental Safety

Diflufenican has a low vapour pressure and a high partition coefficient, indicating that it is unlikely to volatilize or leach into groundwater . It is stable in air up to its melting point .

作用機序

Target of Action

The primary targets of this compound are broad-leaved weeds, including Stellaria media (Chickweed), Veronica spp. (Speedwell), Viola spp. , Geranium spp. (Cranesbill), and Laminum spp. (Dead nettles) .

Mode of Action

The compound acts as a contact, selective herbicide . Its mode of action is a bleaching action , due to the inhibition of carotenoid biosynthesis . This inhibition prevents photosynthesis, leading to plant death .

Biochemical Pathways

The compound affects the carotenoid biosynthesis pathway . Carotenoids are essential for photosynthesis as they absorb light for use in the process and protect the chlorophyll from photo-damage. By inhibiting carotenoid biosynthesis, the compound disrupts photosynthesis, leading to the death of the plant .

Pharmacokinetics

The compound has a molecular weight of 394.3 . It is a colourless crystal with a melting point of 159-161 °C . The compound has a vapour pressure of 4.25×10-3 mPa at 25 °C and 0.07 mPa at 30°C . It has a partition coefficient (n-octanol and water) of logP = 4.9 . The compound is soluble in most organic solvents and has a solubility in water of less than 0.05 mg/l at 25 °C .

Result of Action

The result of the compound’s action is the death of the plant . This is due to the compound’s inhibition of carotenoid biosynthesis, which prevents photosynthesis .

Action Environment

The compound is stable in air up to its melting point . Its efficacy and stability can be influenced by environmental factors such as temperature, as its vapour pressure increases with temperature . The compound’s solubility in water is low, suggesting that it may be less effective in wet conditions .

特性

IUPAC Name |

N-(2,4-difluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F5N2O2/c21-14-7-8-17(16(22)10-14)26-18(28)15-2-1-9-27(19(15)29)11-12-3-5-13(6-4-12)20(23,24)25/h1-10H,11H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJSRXNRWGZQKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F5N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Carboxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2450211.png)

![N-(3-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2450212.png)

![2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B2450220.png)

![N-(2,4-difluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2450221.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B2450223.png)